molecular formula C17H16N2O B10812412 4-methyl-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol

4-methyl-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol

Cat. No.: B10812412
M. Wt: 264.32 g/mol
InChI Key: YUUHIRULQJGASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol is a heterocyclic compound featuring a pyrazole core substituted with a 4-methylphenyl group at position 3 and a phenolic ring with a methyl group at position 2. The phenolic hydroxyl group enhances solubility in polar solvents and enables participation in intermolecular interactions, such as hydrogen bonding, which can influence crystallization and biological activity .

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

4-methyl-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C17H16N2O/c1-11-3-6-13(7-4-11)15-10-16(19-18-15)14-9-12(2)5-8-17(14)20/h3-10,20H,1-2H3,(H,18,19)

InChI Key

YUUHIRULQJGASW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=CC(=C3)C)O

Origin of Product

United States

Biological Activity

4-Methyl-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol, also known as VRT-532, is a compound classified within the pyrazole derivatives. Its structure includes a phenolic component with a methyl group and a pyrazole substituent, which is pivotal for its biological activity. This compound has garnered attention primarily for its role as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR), making it significant in the context of cystic fibrosis research and treatment strategies.

Modulation of CFTR

The primary biological activity of this compound is its ability to enhance CFTR activity, particularly in the context of the G551D-CFTR mutation, which is prevalent among cystic fibrosis patients. This modulation is crucial for improving chloride ion transport across epithelial membranes, thereby alleviating some symptoms associated with cystic fibrosis. Research indicates that this compound enhances both channel activity and intrinsic ATPase activity, providing a therapeutic avenue for managing this genetic disorder.

Antioxidant and Anti-inflammatory Properties

Beyond its application in cystic fibrosis, pyrazole derivatives, including this compound, have been studied for their antioxidant and anti-inflammatory properties. These attributes suggest potential broader applications in treating conditions related to oxidative stress and inflammation, which are common in various diseases.

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrazole derivatives. In vitro studies have shown that certain pyrazole compounds exhibit significant antimicrobial activity against various pathogens. For instance, compounds structurally similar to this compound have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) indicating potent antibacterial effects .

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:

  • Cystic Fibrosis Modulation : A study focused on VRT-532's interaction with CFTR showed significant improvement in chloride ion transport in cell models expressing the G551D mutation, underscoring its potential as a therapeutic agent.
  • Antimicrobial Evaluation : In vitro evaluations revealed that certain derivatives exhibited MIC values as low as 0.22 to 0.25 μg/mL against tested pathogens, indicating strong antimicrobial potential .
  • Anti-inflammatory Effects : Other studies have indicated that pyrazole derivatives can inhibit inflammatory pathways, suggesting their utility in managing inflammatory diseases.

Comparative Analysis of Similar Compounds

The following table summarizes some compounds structurally related to this compound along with their unique features:

Compound NameStructureUnique Features
4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol[Structure]Modulates CFTR activity
5-(4-Methylphenyl)-3-trifluoromethylpyrazole[Structure]Exhibits anti-inflammatory properties
Other Phenolic Pyrazoles[Structure]Diverse biological activities including antimicrobial effects

This comparative analysis highlights the unique interaction of this compound with CFTR mutations, distinguishing it from other similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a core pyrazole-phenol scaffold with several derivatives, differing in substituents on the pyrazole and phenolic rings. Key structural analogs include:

Compound Name (Reference) Pyrazole Substituents Phenolic Ring Substituents Key Structural Features
Target Compound 3-(4-Methylphenyl) 4-Methyl Methyl groups on both pyrazole and phenol enhance lipophilicity and steric bulk.
4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol 3-Phenyl 4-Methyl Simple phenyl substitution reduces steric hindrance compared to methylphenyl.
4-Methyl-2-(5-(4-aminophenyl)-1H-pyrazol-3-yl)phenol 3-(4-Aminophenyl) 4-Methyl Amino group enables hydrogen bonding and potential bioactivity.
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol 3-(4-Methoxyphenyl), 1-Phenyl 2-Hydroxy Methoxy group increases electron density, affecting reactivity and crystal packing.
(E)-4-(((3-(tert-butyl)-1-(4-nitrophenyl)-1H-pyrazol-5-yl)imino)methyl)phenol 3-(tert-Butyl), 1-(4-Nitrophenyl) 4-Hydroxy Nitro and tert-butyl groups introduce strong electron-withdrawing and bulky effects.

Physical and Chemical Properties

Property Target Compound (Inferred) 4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol
Melting Point Not reported Not specified (yellow solid) 180–182°C (crystallized)
Solubility Moderate in polar solvents Likely similar Enhanced by methoxy group
Hydrogen Bonding Phenolic OH participates Phenolic OH and pyrazole N Methoxy and phenolic OH form layered crystal structures
Crystal Packing Likely influenced by methyl groups Not reported Stabilized by C–H···π and π-π interactions

Stability and Reactivity

  • The methyl groups on the target compound may reduce reactivity compared to amino or nitro-substituted analogs .
  • Tert-butyl groups in increase steric hindrance, whereas the target’s smaller substituents may enhance solubility but reduce thermal stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.